molecular formula C25H23ClN2O B11498085 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[3-(2-methylphenoxy)propyl]-1H-benzimidazole

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[3-(2-methylphenoxy)propyl]-1H-benzimidazole

Cat. No.: B11498085
M. Wt: 402.9 g/mol
InChI Key: SXJCNZIFEQAVJQ-DTQAZKPQSA-N
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Description

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodiazole core, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-[(1E)-2-(4-chlorophenyl)ethenyl]-: This compound shares a similar chlorophenyl group but differs in its overall structure and properties.

    4-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]SULFONYL]-1-[(1-(4-PYRIDINYL)-4-PIPERIDINYL]METHYL]PIPERAZINONE: Another compound with a chlorophenyl group, but with different functional groups and applications.

Uniqueness

2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups and its potential applications across various scientific fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C25H23ClN2O

Molecular Weight

402.9 g/mol

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[3-(2-methylphenoxy)propyl]benzimidazole

InChI

InChI=1S/C25H23ClN2O/c1-19-7-2-5-10-24(19)29-18-6-17-28-23-9-4-3-8-22(23)27-25(28)16-13-20-11-14-21(26)15-12-20/h2-5,7-16H,6,17-18H2,1H3/b16-13+

InChI Key

SXJCNZIFEQAVJQ-DTQAZKPQSA-N

Isomeric SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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